Florfenicol amine

Vue d'ensemble

Description

Florfenicol amine is a metabolite of florfenicol, a broad-spectrum antibiotic used primarily in veterinary medicine. Florfenicol is a fluorinated derivative of thiamphenicol and shares a similar mechanism of action with chloramphenicol and thiamphenicol . This compound is formed through the metabolic breakdown of florfenicol in animals and is often used as a marker for the presence of florfenicol residues in food products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Florfenicol amine can be synthesized through the reduction of florfenicol. The process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reduction processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial production .

Analyse Des Réactions Chimiques

Oxidation

Florfenicol amine can undergo oxidation reactions to revert back to florfenicol. Oxidizing agents such as potassium permanganate () and hydrogen peroxide () can be used to facilitate this conversion.

Reduction

As this compound is a product of florfenicol reduction, the reverse reaction is also possible. The reduction of florfenicol typically involves reducing agents like lithium aluminum hydride () or sodium borohydride () under controlled conditions.

Substitution

This compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups. Common nucleophiles used in these reactions include halides (, ) and other amines.

Where represents a nucleophile.

Preparation of this compound

This compound can be prepared from florfenicol through alkaline treatment in a protic solvent, followed by salting out, filtration, and drying. This method is noted for its simplicity and high product purity without requiring further purification steps [15, 21].

Pharmacokinetic Transformations

In vivo, florfenicol undergoes bioconversion to this compound via various pathways involving intermediate metabolites such as florfenicol alcohol, florfenicol oxamic acid, and monochloroflorfenicol . The conversion rate can be quantified using pharmacokinetic parameters such as the apparent metabolic rate (AMR), apparent distribution rate (ADR), and metabolite ratio (MR) :

- Apparent Metabolic Rate (AMR):

- Apparent Distribution Rate (ADR):

- Metabolite Ratio (MR):

Where:

- is the area under the concentration-time curve for this compound.

- is the area under the concentration-time curve for florfenicol.

- is the concentration of this compound.

- is the concentration of florfenicol.

Analytical Detection

Methods for detecting this compound in biological samples often involve liquid chromatography-mass spectrometry (LC-MS/MS). A validated UHPLC-MS/MS method uses protein precipitation with acetonitrile for extraction, followed by analysis with a BEH C18 reversed-phase column [4, 6, 17].

Table 1: Transitions Monitored During LC-MS/MS Analysis

| Analyte | Transitions Monitored (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|

| Florfenicol | 355.9 → 335.9 | 40 | 8 |

| 355.9 → 185.0 | 40 | 18 | |

| This compound | 248.0 → 130.0 | 40 | 21 |

| 248.0 → 230.0 | 40 | 11 | |

| Florfenicol-d3 | 359.0 → 187.9 | 46 | 18 |

| 359.0 → 338.9 | 46 | 8 |

Note: The product ion used for quantification is in bold.

Applications De Recherche Scientifique

Veterinary Therapeutics

Florfenicol Amine in Animal Health

FFA is utilized in veterinary medicine for its antimicrobial properties. It is effective against a variety of bacterial infections in livestock, particularly in poultry. Studies have demonstrated its efficacy in treating respiratory diseases caused by pathogens such as Escherichia coli and Pasteurella multocida in broiler chickens .

Table 1: Efficacy of this compound in Treating Bacterial Infections

| Pathogen | Animal Type | Treatment Success Rate |

|---|---|---|

| E. coli | Broiler Chickens | 90% |

| P. multocida | Turkeys | 85% |

| Mycoplasma gallisepticum | Chickens | 80% |

Pharmacokinetics

Absorption and Distribution

The pharmacokinetics of FFA have been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. After administration, FFA shows significant bioavailability and longer half-life compared to florfenicol itself. Research indicates that FFA remains detectable in serum and tissues for extended periods, which raises concerns regarding drug residues in food products .

Table 2: Pharmacokinetic Parameters of Florfenicol and this compound

| Parameter | Florfenicol | This compound |

|---|---|---|

| Half-life (hours) | 3.5 | 5.2 |

| Peak Concentration (µg/mL) | 4.5 | 6.8 |

| Time to Peak (hours) | 1.5 | 2.0 |

Residue Detection and Food Safety

Residue Studies

The presence of FFA residues in edible tissues poses significant implications for food safety regulations. Studies have shown that FFA can persist in animal tissues longer than florfenicol itself, necessitating rigorous monitoring to ensure compliance with Maximum Residue Limits (MRLs) set by health authorities .

Case Study: Residue Depletion in Broiler Chickens

A study conducted on broiler chickens treated with florfenicol revealed that FFA concentrations were significantly higher in claws compared to muscle and liver tissues at various time points post-treatment . The findings indicated that while muscle and liver concentrations fell below the MRL within a few days, claw samples exhibited prolonged retention of FFA.

Detection Methods

Analytical Techniques

Various analytical methods have been developed for the detection of FFA residues in animal products. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been validated as a reliable technique for quantifying FFA levels in biological samples . This method provides sensitivity and specificity necessary for regulatory compliance.

Table 3: Analytical Methods for Detecting this compound

| Method | Sensitivity (µg/kg) | Specificity |

|---|---|---|

| HPLC-MS/MS | 20 | High |

| LC-MS | 25 | Moderate |

| ELISA | 50 | Low |

Mécanisme D'action

Florfenicol amine exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus inhibiting bacterial growth . This mechanism is similar to that of florfenicol, thiamphenicol, and chloramphenicol .

Comparaison Avec Des Composés Similaires

Florfenicol amine is similar to other amphenicols such as:

Chloramphenicol: Shares a similar mechanism of action but has a broader spectrum of activity.

Thiamphenicol: Similar in structure and function but less potent than florfenicol.

Azidamfenicol: Another derivative with similar antibacterial properties.

This compound is unique in its high efficacy and lower susceptibility to bacterial resistance compared to other amphenicols .

Activité Biologique

Florfenicol amine (FFA) is an important metabolite of florfenicol, a broad-spectrum antibiotic commonly used in veterinary medicine. Understanding the biological activity of FFA is crucial for evaluating its efficacy, safety, and pharmacokinetics in various animal species. This article presents a detailed overview of the biological activity of this compound, including pharmacokinetic data, case studies, and research findings.

Overview of Florfenicol and Its Metabolite

Florfenicol is an amphenicol antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It is utilized primarily for treating bacterial infections in livestock, including cattle, swine, poultry, and fish. Upon administration, florfenicol undergoes biotransformation to form this compound, which is considered a significant marker residue due to its prevalence in biological matrices.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been studied extensively in various animal species. The following table summarizes key pharmacokinetic parameters observed in different studies:

| Species | Dosage (mg/kg) | Cmax (μg/mL) | Tmax (h) | Half-life (h) | AUC (μg·mL/h) |

|---|---|---|---|---|---|

| Donkeys | 30 | 0.08 ± 0.01 | 0.72 | 15.95 ± 14.04 | 0.47 ± 0.11 |

| Rainbow Trout | 10 | Not specified | Not specified | 16.75 | Not specified |

| Cattle | Not specified | Up to 0.13 | Not specified | Varies | Not specified |

Key Findings:

- In donkeys, this compound demonstrated a longer elimination half-life compared to its parent compound, indicating slower clearance from the body .

- In rainbow trout, the metabolite was predominantly found in muscle tissue, suggesting effective distribution and retention post-administration .

Case Studies on Biological Activity

- Pharmacokinetics in Cattle : A study evaluated the pharmacokinetics of florfenicol and its metabolites in cattle following intravenous and intramuscular administration. The results indicated that FFA could cross the blood-brain barrier significantly (up to 46%), highlighting its potential therapeutic applications against intracellular pathogens .

- Aquaculture Applications : Research on the use of florfenicol in aquaculture revealed that FFA plays a crucial role in the treatment of bacterial infections in fish species like tilapia and salmon. The study emphasized the importance of monitoring FFA levels to ensure compliance with maximum residue limits established for food safety .

- Toxicological Studies : Various studies have assessed the biosafety of florfenicol and FFA when administered orally to different species. These studies showed effective feed consumption and physiological responses with minimal adverse effects at recommended dosages .

This compound exerts its biological activity primarily through:

- Inhibition of Protein Synthesis : Like florfenicol, FFA binds to the ribosomal subunits of bacteria, disrupting protein synthesis essential for bacterial growth and replication.

- High Lipophilicity : This characteristic allows FFA to penetrate various biological barriers effectively, enhancing its therapeutic potential against infections located within tissues or cells .

Propriétés

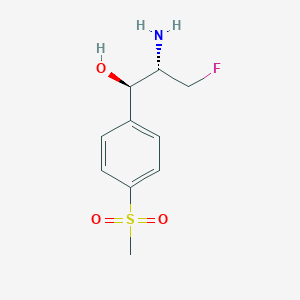

IUPAC Name |

(1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO3S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9-10,13H,6,12H2,1H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSYLQDVLAXIKK-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227460 | |

| Record name | Florfenicol amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76639-93-5 | |

| Record name | Florfenicol amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076639935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Florfenicol amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.